4-Bromo-2-(3-methoxyazetidin-1-yl)aniline 4-Bromo-2-(3-methoxyazetidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769917
InChI: InChI=1S/C10H13BrN2O/c1-14-8-5-13(6-8)10-4-7(11)2-3-9(10)12/h2-4,8H,5-6,12H2,1H3
SMILES: COC1CN(C1)C2=C(C=CC(=C2)Br)N
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

4-Bromo-2-(3-methoxyazetidin-1-yl)aniline

CAS No.:

Cat. No.: VC13769917

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(3-methoxyazetidin-1-yl)aniline -

Specification

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name 4-bromo-2-(3-methoxyazetidin-1-yl)aniline
Standard InChI InChI=1S/C10H13BrN2O/c1-14-8-5-13(6-8)10-4-7(11)2-3-9(10)12/h2-4,8H,5-6,12H2,1H3
Standard InChI Key RSLBJZJTTDFWRT-UHFFFAOYSA-N
SMILES COC1CN(C1)C2=C(C=CC(=C2)Br)N
Canonical SMILES COC1CN(C1)C2=C(C=CC(=C2)Br)N

Introduction

4-Bromo-2-(3-methoxyazetidin-1-yl)aniline is a complex organic compound belonging to the class of substituted anilines. It features a bromine atom attached to the phenyl ring and a methoxyazetidine moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound's unique structure allows for diverse chemical transformations and potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 4-Bromo-2-(3-methoxyazetidin-1-yl)aniline typically involves several steps, including bromination and the introduction of the azetidine ring onto the aniline scaffold. The reaction conditions are critical for optimizing yield and purity. Common methods involve the use of commercially available starting materials and reagents, with careful control over reaction conditions such as temperature and solvent choice.

Synthesis StepDescription
1. BrominationIntroduction of bromine to the phenyl ring
2. Azetidine Ring FormationAttachment of the methoxyazetidine moiety to the aniline core

Biological Activity and Applications

Research into the biological effects of 4-Bromo-2-(3-methoxyazetidin-1-yl)aniline is ongoing, but compounds with similar structures have shown potential in pharmacological applications. The presence of the bromine atom enhances its electrophilicity, while the azetidine ring contributes to its binding affinity, potentially modulating enzymatic activity or receptor binding dynamics.

Potential ApplicationDescription
Medicinal ChemistryPotential as a drug candidate due to its unique structure
Materials ScienceVersatility in chemical transformations

Research Findings and Future Directions

Studies on the interactions of 4-Bromo-2-(3-methoxyazetidin-1-yl)aniline with biological targets are crucial for understanding its therapeutic potential. Further research is needed to fully elucidate its role in biological systems and optimize its pharmacological properties. The compound's unique structure makes it an interesting candidate for further functionalization and application in synthetic methodologies.

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